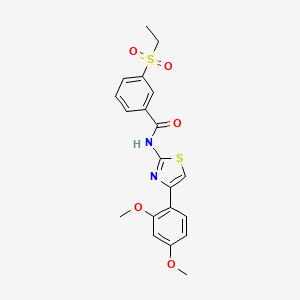
methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound of interest within the realms of medicinal chemistry and organic synthesis. Its unique structure, incorporating bromine, a methylthio group, and an isoquinoline moiety, imparts it with significant potential for diverse chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. Starting from commercially available precursors, the compound can be constructed through a series of nucleophilic substitution reactions, cyclization steps, and final esterification processes under controlled conditions.
Nucleophilic Substitution: : Introduction of bromine via bromination of an aromatic intermediate.
Cyclization: : Formation of the isoquinoline core structure under acidic or basic conditions.
Esterification: : The final step involves esterification of the carboxylate group using methanol under catalytic conditions.
Industrial Production Methods
In an industrial setting, production scales up using continuous flow reactors to optimize yield and purity. The process parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure reproducibility and efficiency.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive transformations often target the bromine atom or the carbamoyl group.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, mCPBA.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Organometallic reagents, amines, thiols.
Major Products
The products of these reactions vary, but often include substituted isoquinoline derivatives, which may exhibit enhanced biological activity or novel chemical properties.
科学研究应用
Chemistry
The compound serves as a precursor or intermediate in the synthesis of complex molecules, enabling the exploration of new chemical space. It's valuable in developing novel ligands, catalysts, and other functional materials.
Biology and Medicine
In medicinal chemistry, its derivatives are investigated for potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. The structure-activity relationships (SAR) of its analogs are extensively studied.
Industry
Industrial applications include its use in the synthesis of dyes, pigments, and as a building block for advanced materials with specific electronic properties.
作用机制
The mechanism by which this compound or its derivatives exert biological effects often involves interaction with specific enzymes or receptors. The molecular targets vary depending on the derivative but can include kinases, proteases, and G-protein coupled receptors. These interactions may lead to inhibition or activation of biochemical pathways, contributing to their therapeutic effects.
相似化合物的比较
When compared to other isoquinoline derivatives:
Unique Features: : The combination of a bromine atom and a methylthio group provides distinctive reactivity and potential biological activities.
Similar Compounds: : Isoquinoline, benzylisoquinoline, and tetrahydroisoquinoline derivatives. Each class has unique substitution patterns and resulting properties.
The specific structural elements of methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate make it a notable entity in chemical research, offering a platform for developing new therapeutic agents and materials.
属性
IUPAC Name |
methyl 7-bromo-1-[(4-methylsulfanylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3S/c1-25-19(24)22-10-9-12-3-4-13(20)11-16(12)17(22)18(23)21-14-5-7-15(26-2)8-6-14/h3-8,11,17H,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMDYZWDFCEWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=CC=C(C=C3)SC)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amine](/img/structure/B2749333.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide](/img/structure/B2749334.png)
![(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trione](/img/structure/B2749335.png)


![(E)-2-amino-N-butyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2749339.png)
![2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2749341.png)
![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749343.png)



![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride](/img/structure/B2749351.png)
![2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2749352.png)
![3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2749353.png)
